molecular formula C16H13F2N3OS B2827111 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide CAS No. 851980-65-9

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Cat. No.: B2827111
CAS No.: 851980-65-9
M. Wt: 333.36
InChI Key: NYPUXPUTXMPOJN-UHFFFAOYSA-N
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Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a benzothiazole-derived hydrazide compound characterized by a 4,5-dimethyl-substituted benzothiazole ring linked to a 2,6-difluorobenzohydrazide moiety. Benzothiazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity, as well as their utility in coordination chemistry for metal-organic framework (MOF) synthesis . The presence of fluorine atoms at the 2,6-positions of the benzohydrazide group enhances electronegativity and may influence binding interactions in biological or catalytic systems.

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c1-8-6-7-12-14(9(8)2)19-16(23-12)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPUXPUTXMPOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide: Differs in the substituents on the benzothiazole (4,6-difluoro vs. 4,5-dimethyl) and the presence of a dihydrodioxine ring instead of a difluorobenzoyl group.

Hydrazinecarbothioamides (e.g., compounds 4–6 from ) : Replace the benzothiazole with a triazole ring and incorporate a thiocarbonyl (C=S) group. The C=S group (IR: 1243–1258 cm⁻¹) exhibits distinct electronic properties compared to the C=O group (IR: 1663–1682 cm⁻¹) in the target compound .

N,N'-diacylhydrazines (e.g., N′-(2-fluorobenzoyl)benzohydrazide) : Feature dual acylhydrazine linkages, enabling planar conformations and hydrogen-bonding networks, unlike the single hydrazide bridge in the target compound .

Spectroscopic and Coordination Properties

Property Target Compound 4,6-Difluoro Analog Hydrazinecarbothioamides
C=O Stretching (IR) ~1663–1682 cm⁻¹ Not applicable (no C=O) ~1663–1682 cm⁻¹ (for precursor)
NH Stretching (IR) ~3150–3319 cm⁻¹ Similar range ~3150–3319 cm⁻¹
Coordination with Metals Binds via benzothiazole N and hydrazide O/N atoms; methyl groups may sterically hinder Cu coordination Fluorine substituents enhance electron-withdrawing effects, favoring Pd coordination Thiocarbonyl S participates in metal binding, forming stable complexes

Research Findings and Implications

Steric vs. Electronic Effects : The 4,5-dimethyl groups on the benzothiazole reduce coordination efficiency with Cu salts compared to smaller substituents (e.g., 4,6-difluoro), as shown by attenuated IR peaks for tertiary amine bonds in Cu-MOFs .

Fluorine Substitution : The 2,6-difluoro motif enhances electrophilicity, making the compound a candidate for Pd-catalyzed cross-coupling reactions, as demonstrated in decarboxylative hetarylation studies .

Tautomerism : Unlike triazole-thione analogs (), the target compound’s hydrazide group likely adopts a single tautomeric form, avoiding equilibrium shifts that complicate reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzothiazole precursors and fluorinated benzohydrazides. For example, a benzothiazole-2-carboxylic acid derivative (e.g., 4,5-dimethyl-1,3-benzothiazole-2-carboxylic acid) can react with hydrazine hydrate under reflux in ethanol to form the hydrazide intermediate. Subsequent coupling with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (e.g., ethanol/water mixtures). Adjust stoichiometry and solvent polarity to optimize yield (>70% as reported in analogous syntheses) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substitution patterns (e.g., fluorine atoms at positions 2,6 on the benzoyl group; methyl groups on the benzothiazole ring) .
  • Mass Spectrometry : Use high-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Confirm C, H, N, S, and F content within ±0.3% of theoretical values .

Q. What preliminary assays are recommended to evaluate its biological activity in academic research?

  • Methodological Answer : Prioritize in vitro assays to screen for bioactivity:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC (Minimum Inhibitory Concentration) values .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values with control compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in compound purity, assay protocols, or cell line heterogeneity. Mitigate these by:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Standardized Assays : Adopt OECD/ISO guidelines for cytotoxicity and antimicrobial testing.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across independent replicates .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays.
  • Prodrug Design : Modify the hydrazide moiety to ester or amide derivatives for enhanced membrane permeability .
  • Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve aqueous stability and target-specific delivery .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD):

  • Crystallization : Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
  • Refinement : Use SHELXL (SHELX suite) for structure refinement, analyzing bond lengths, angles, and torsion angles to confirm stereochemistry .
  • Data Interpretation : Compare experimental data with DFT-calculated geometries (e.g., Gaussian 09) to validate electronic effects of fluorine substituents .

Q. What analytical approaches are suitable for detecting degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
  • Degradation Analysis : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed hydrazide or oxidized benzothiazole derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

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